4-[(3-Chlorobenzyl)oxy]benzoyl chloride
Overview
Description
“4-[(3-Chlorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-[(3-Chlorobenzyl)oxy]benzoyl chloride” consists of 14 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . Unfortunately, the specific 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(3-Chlorobenzyl)oxy]benzoyl chloride” are not fully detailed in the search results. It is known that it has a molecular weight of 281.14 , but other properties such as melting point, boiling point, solubility, and others are not provided.Scientific Research Applications
- Summary of Application : “4-[(3-Chlorobenzyl)oxy]benzoyl chloride” is a specialty product used in proteomics research .
- Summary of Application : A compound with a similar structure, “4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene (CODA)”, was synthesized using the Williamson method . This compound exhibited liquid crystalline properties .
- Methods of Application : The Williamson etherification method was used for the synthesis of CODA . This involved the condensation of 4-chloromethyl chlorobenzene with sodium salts of 4-(phenylazo)phenols .
- Results or Outcomes : The structure and thermal behavior of CODA were investigated using nuclear magnetic resonance, X-ray diffraction, differential scanning calorimetry, and light polarized optical microscopy techniques . The liquid crystalline properties were exhibited in the characteristic temperature ranges, and the thermophysical parameters were determined .
Proteomics Research
Synthesis of Liquid Crystalline Compounds
- Chemical Synthesis
Future Directions
properties
IUPAC Name |
4-[(3-chlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAWGYVADBJVNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chlorobenzyl)oxy]benzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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